4'-Bromobiphenyl-3-amine chemical properties and structure
4'-Bromobiphenyl-3-amine chemical properties and structure
Structural Anatomy, Chemoselective Synthesis, and Orthogonal Reactivity
Executive Summary
4'-Bromobiphenyl-3-amine (CAS: 121846-86-2 / Note: Isomers vary, verify specific batch) is a bifunctional "privileged scaffold" in medicinal chemistry and materials science.[1][2] Unlike its para-para analogue (4'-bromo[1,1'-biphenyl]-4-amine), the meta-amino substitution pattern induces a structural "kink" in the biphenyl axis.[1][2] This geometric feature disrupts pi-stacking in liquid crystals (lowering melting points) and provides unique vector orientation for hydrogen bonding in kinase inhibitors (e.g., p38 MAPK pathways).[1][2]
This guide focuses on the chemoselective synthesis and orthogonal reactivity of this molecule.[1][2] The core challenge—and opportunity—lies in managing the reactivity difference between the nucleophilic amine (-NH₂) and the electrophilic bromide (-Br), allowing for divergent, sequential functionalization.
Part 1: Structural Anatomy & Physicochemical Profile[1]
The molecule consists of two phenyl rings connected by a single C-C bond.[1][2][3] The "A-ring" bears an amine group at the 3-position (meta), while the "B-ring" bears a bromine atom at the 4'-position (para).[1][2]
Table 1: Physicochemical Properties (Predicted & Experimental)
| Property | Value / Description | Technical Note |
| IUPAC Name | 3-(4-Bromophenyl)aniline | Distinct from the 4-amino isomer.[1][2] |
| Molecular Formula | C₁₂H₁₀BrN | |
| Molecular Weight | 248.12 g/mol | |
| Appearance | Off-white to beige crystalline solid | Oxidizes slightly upon air exposure (darkens).[1][2] |
| Melting Point | 85–95 °C (Typical range for meta-isomers) | Lower than the 4,4'-isomer (~140°C) due to reduced symmetry.[1][2] |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Low solubility in water; soluble in organic solvents.[2] |
| pKa (Conjugate Acid) | ~4.0 – 4.2 | The electron-withdrawing phenyl-Br ring slightly decreases basicity compared to aniline (pKa 4.6).[1][2] |
| LogP | ~3.5 | Lipophilic; requires organic co-solvents in aqueous coupling reactions.[1][2] |
Part 2: Chemoselective Synthesis Strategies
The synthesis of 4'-Bromobiphenyl-3-amine requires a strategy that installs the biphenyl core without scrambling the halogen positions.[1][2] The most robust method relies on chemoselective Suzuki-Miyaura coupling .[1][2]
Method A: The Kinetic Isotope Strategy (Recommended)
This route exploits the bond dissociation energy difference between C-I (65 kcal/mol) and C-Br (81 kcal/mol).[1][2] By using 1-bromo-4-iodobenzene , Pd(0) undergoes oxidative addition preferentially at the C-I bond, leaving the C-Br bond intact for future reactions.[1][2]
Protocol 1: Chemoselective Suzuki Coupling
-
Reagents: 3-Aminophenylboronic acid (1.0 equiv), 1-bromo-4-iodobenzene (1.0 equiv).[1][2]
-
Base/Solvent: Na₂CO₃ (2.0 equiv) in Toluene/Ethanol/Water (4:1:1).[1][2]
-
Conditions: 70–80°C, 4-6 hours (Monitor by TLC/LCMS). Do not overheat, or the Br-site will eventually react.
Critical Control Point:
Why this works: The rate of oxidative addition of Pd(0) to Aryl-I is roughly
times faster than to Aryl-Br.[1][2] If the reaction temperature is kept below 90°C, the bromide remains inert.[2]
Method B: Nitro-Reduction (Risk of Dehalogenation)
An alternative route involves coupling 3-nitrophenylboronic acid with 1-bromo-4-iodobenzene, followed by reduction of the nitro group.[1][2]
-
Warning: Standard catalytic hydrogenation (H₂ + Pd/C) is NOT recommended.[1][2] It will cause hydrodehalogenation, stripping the bromine atom to yield 3-aminobiphenyl.[1][2]
-
Correct Protocol: Use chemoselective reducing agents such as Iron powder/NH₄Cl or Tin(II) chloride (SnCl₂) in ethanol.[1][2] These reduce the nitro group while preserving the aryl bromide.[1][2]
Figure 1: Chemoselective synthesis workflow exploiting the reactivity gap between Aryl-I and Aryl-Br.
Part 3: Reactivity Landscape & Orthogonal Functionalization
The value of 4'-Bromobiphenyl-3-amine lies in its orthogonality .[1][2] The amine and the bromide react under completely different conditions, allowing for the construction of complex libraries (e.g., DELs - DNA Encoded Libraries).
Amine-Selective Reactions (Nucleophilic Mode)
The amine is the nucleophilic handle.[1][2] It can be derivatized before engaging the bromide.[1][2]
-
Amide Coupling: Reacts with acid chlorides or carboxylic acids (with HATU/EDC) to form amides.[1][2] Common in kinase inhibitor design (hinge binders).[1][2]
-
Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃.[1][2]
-
Sandmeyer Reaction: Can be converted to -OH, -CN, or -I if the 3-position needs modification.[1][2]
Bromide-Selective Reactions (Electrophilic Mode)
The bromide is the electrophilic handle.[1][2]
-
Suzuki Coupling: Reacts with a second boronic acid to form terphenyls.[1][2]
-
Buchwald-Hartwig Amination: Reacts with secondary amines.[1][2]
Figure 2: Divergent reactivity pathways.[1][2] Path B often requires protecting the amine from Path A to prevent polymerization.
Part 4: Applications in Drug Discovery
Kinase Inhibitors (p38 MAPK)
The biphenyl amine scaffold is a classic pharmacophore for p38 MAP kinase inhibitors (anti-inflammatory targets).[1][2]
-
Mechanism: The amine is often acylated to form a urea or amide.[1][2] This moiety forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1][2]
-
Role of the Kink: The meta-substitution (3-amine) angles the second phenyl ring into the hydrophobic "back pocket" of the enzyme, improving selectivity over linear (para-para) analogues.
Materials Science (OLEDs)
While para-para biphenyls are used for rigid rods in liquid crystals, the 3,4'-substitution is valuable in Hole Transport Materials (HTM) for OLEDs.
-
The bromine allows coupling to triphenylamine cores.[1][2][3]
-
The meta-linkage disrupts crystallization, preventing the formation of grain boundaries in thin films, which improves device longevity.
Part 5: Handling & Safety Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1][2]
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2A).[1][2]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1][2]
Self-Validating Safety Protocol:
-
Quenching: When performing Suzuki couplings, residual boronic acids can be genotoxic.[1][2] Quench reaction mixtures with aqueous N-acetylcysteine or silica scavengers to remove Pd and boronic byproducts.[1][2]
-
Waste: Halogenated organic waste.[1][2] Do not mix with acid waste (risk of HBr gas generation if unquenched reagents remain).[1][2]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (browning) over months.[1][2]
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]
-
Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] Link
- Grounding: Discusses oxidative addition r
-
Dombrowski, A. W., et al. (2013).[1][2] Practical Synthesis of Bis-substituted Biphenyls via Chemoselective Suzuki–Miyaura Cross-Coupling.[1][2] Organic Process Research & Development, 17(10), 1297–1303.[2]
-
Regan, J., et al. (2002).[1][2] Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796. Journal of Medicinal Chemistry, 45(14), 2994-3008.[2] Link[1][2]
- Grounding: Demonstrates the utility of the meta-amino biphenyl scaffold in kinase inhibitor design (specifically the "kink" effect).
Sources
- 1. 4'-Bromo-[1,1'-biphenyl]-4-amine | C12H10BrN | CID 279574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3365-82-0: 4'-bromobiphenyl-4-amine | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]






